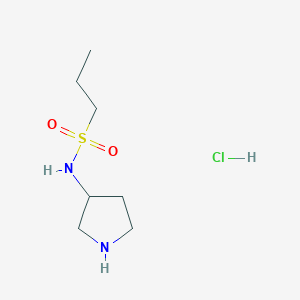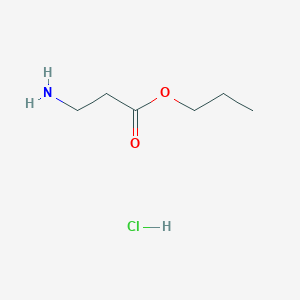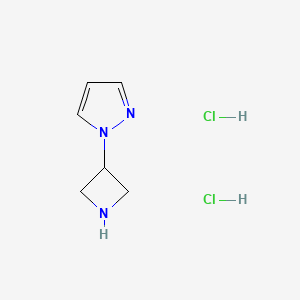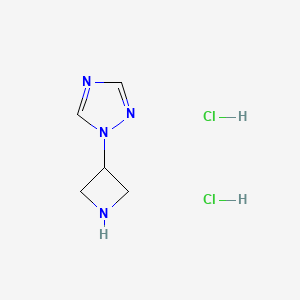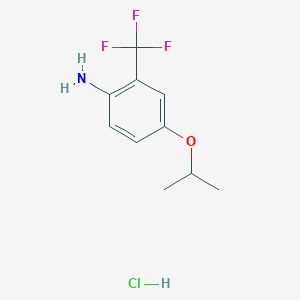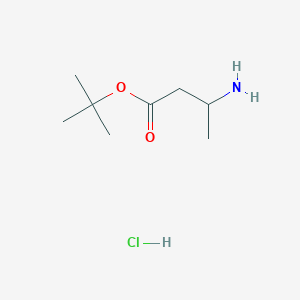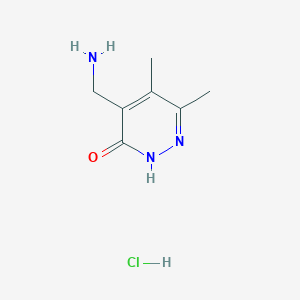![molecular formula C9H13ClN2OS B1522984 1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride CAS No. 1251925-19-5](/img/structure/B1522984.png)
1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride
Descripción general
Descripción
“1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride” is a chemical compound with the CAS Number: 1251925-19-5. It has a molecular weight of 232.73 and its molecular formula is C9H13ClN2OS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-5-3-4-7(10)6-8;/h3-6H,10H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature . Other physical and chemical properties like boiling point were not found in the sources.Aplicaciones Científicas De Investigación
Comprehensive Analysis of 1-[(3-Aminophenyl)sulfanyl]-N,N-Dimethylformamide Hydrochloride Applications
1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride is a chemical compound with a variety of potential applications in scientific research. Below is a detailed analysis of six unique applications, each presented in a separate section.
Synthesis of Heterocyclic Compounds: This compound can serve as a precursor in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. The amino group on the phenyl ring can undergo various reactions to form different heterocyclic structures, which can be further modified to enhance their pharmacological properties.
Development of Sensing Materials: The compound’s ability to react with diols and Lewis bases could be exploited in the creation of sensing materials for biological and chemical analytes. This application is particularly relevant in the development of diagnostic assays and environmental monitoring systems.
Protein Manipulation and Labeling: The reactivity of the amino group also allows for the conjugation to proteins, which can be used for protein tagging, manipulation, and study of protein-protein interactions. This is valuable in understanding biological processes and in the development of biotechnological tools.
Electrophoresis and Separation Techniques: In analytical chemistry, this compound could be used to modify surfaces or create buffers that enhance the separation of molecules during electrophoresis. This application is important for the purification and analysis of complex biological samples.
Drug Delivery Systems: The compound’s structural features may be utilized in the design of drug delivery systems. By attaching therapeutic agents to the compound, it could act as a carrier that targets specific cells or tissues, improving the efficacy and reducing the side effects of drugs.
Material Science and Polymer Chemistry: In material science, the compound could be incorporated into polymers to impart specific properties, such as increased thermal stability or reactivity. These polymers could have applications ranging from industrial manufacturing to the creation of novel biomaterials.
Each of these applications leverages the unique chemical structure of 1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride, demonstrating its versatility and potential in various fields of scientific research. While the current information does not provide exhaustive details on the applications, it offers a foundation for further exploration and experimentation in these areas .
Safety and Hazards
Propiedades
IUPAC Name |
S-(3-aminophenyl) N,N-dimethylcarbamothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-11(2)9(12)13-8-5-3-4-7(10)6-8;/h3-6H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCMXBKZGATSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



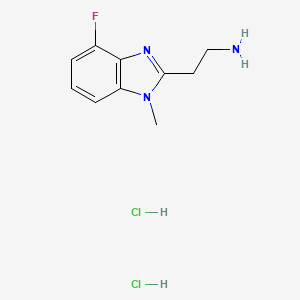
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride](/img/structure/B1522904.png)
![Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride](/img/structure/B1522908.png)

![3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B1522913.png)
